3-Sulfanylbenzonitrile Sodium Salt
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Overview
Description
3-Sulfanylbenzonitrile Sodium Salt is an organic compound with the molecular formula C7H4NNaS. It is a derivative of benzonitrile, where a thiol group (-SH) is attached to the benzene ring at the third position, and the compound is neutralized with sodium. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylbenzonitrile Sodium Salt typically involves the reaction of 3-sulfanylbenzonitrile with a sodium base. The process can be summarized as follows:
Starting Material: 3-Sulfanylbenzonitrile.
Reagent: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The thiol group reacts with the sodium base to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Large-scale Reactors: Utilizing large reactors to mix 3-sulfanylbenzonitrile with sodium hydroxide.
Purification: The product is then purified through crystallization or filtration to obtain the pure sodium salt.
Chemical Reactions Analysis
Types of Reactions: 3-Sulfanylbenzonitrile Sodium Salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters.
Scientific Research Applications
3-Sulfanylbenzonitrile Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Sulfanylbenzonitrile Sodium Salt involves its interaction with molecular targets through its thiol and nitrile groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
3-Sulfanylbenzonitrile: The parent compound without the sodium salt.
4-Sulfanylbenzonitrile Sodium Salt: A positional isomer with the thiol group at the fourth position.
Benzonitrile: The basic structure without the thiol group.
Uniqueness: 3-Sulfanylbenzonitrile Sodium Salt is unique due to the presence of both the thiol and nitrile groups, which provide distinct reactivity and potential applications compared to its analogs. The sodium salt form enhances its solubility and reactivity in aqueous media, making it more versatile for various applications.
Properties
Molecular Formula |
C7H4NNaS |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
sodium;3-cyanobenzenethiolate |
InChI |
InChI=1S/C7H5NS.Na/c8-5-6-2-1-3-7(9)4-6;/h1-4,9H;/q;+1/p-1 |
InChI Key |
UMTPJJIJBSVSEI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)[S-])C#N.[Na+] |
Origin of Product |
United States |
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